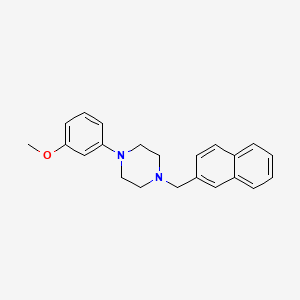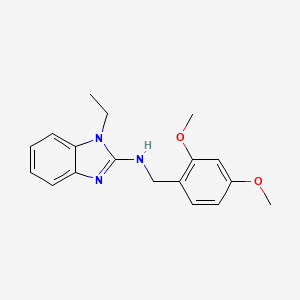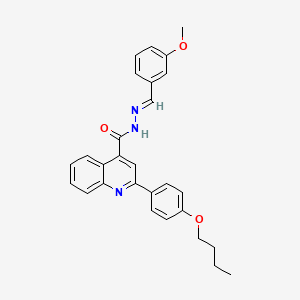![molecular formula C16H15ClN2O3 B5821567 N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5821567.png)
N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-methylbenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-methylbenzenecarboximidamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as CMB-2 and has been used in various studies to investigate its mechanism of action and physiological effects.
Mécanisme D'action
CMB-2 has been shown to inhibit the activity of a protein called PARP-1, which is involved in DNA repair. By inhibiting PARP-1, CMB-2 can induce DNA damage and cell death in cancer cells. Additionally, CMB-2 has been shown to activate the Nrf2 pathway, which plays a role in cellular antioxidant defense.
Biochemical and Physiological Effects:
Studies have shown that CMB-2 has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, CMB-2 has been shown to induce apoptosis in cancer cells, leading to cell death. Furthermore, CMB-2 has been shown to reduce oxidative stress and increase cellular antioxidant defense.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CMB-2 in lab experiments is its specificity for PARP-1 inhibition. This allows researchers to investigate the effects of PARP-1 inhibition without the potential confounding effects of other compounds. However, one limitation of using CMB-2 is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of CMB-2 in scientific research. One potential direction is the investigation of CMB-2 as a therapeutic agent for the treatment of cancer. Additionally, further studies can be conducted to investigate the effects of CMB-2 on other pathways involved in cellular homeostasis. Finally, the development of more potent and selective PARP-1 inhibitors based on the structure of CMB-2 may lead to the development of more effective cancer therapies.
Méthodes De Synthèse
The synthesis of CMB-2 involves the reaction of 5-chloro-2-methoxybenzoic acid with 2-methylbenzenecarboximidamide in the presence of a coupling agent. The resulting compound is then purified through recrystallization to obtain the final product.
Applications De Recherche Scientifique
CMB-2 has been widely used in scientific research to investigate its potential as a therapeutic agent. Studies have shown that CMB-2 has anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
[(Z)-[amino-(2-methylphenyl)methylidene]amino] 5-chloro-2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-10-5-3-4-6-12(10)15(18)19-22-16(20)13-9-11(17)7-8-14(13)21-2/h3-9H,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTIGOVFPNOOKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=NOC(=O)C2=C(C=CC(=C2)Cl)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C(=N/OC(=O)C2=C(C=CC(=C2)Cl)OC)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5821505.png)


![1-[(3,4-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5821522.png)
![6-(2-naphthyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B5821534.png)



![N,2,4,6-tetramethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5821560.png)

![N-{2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide](/img/structure/B5821586.png)

